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Introduction
CP-690550, also known as tofacitinib, is a potent and selective inhibitor of the Janus kinase

(JAK) family of enzymes, particularly JAK1 and JAK3.[1][2] This small molecule inhibitor has

demonstrated significant efficacy in the treatment of various autoimmune diseases, including

psoriasis.[2] Psoriasis is a chronic inflammatory skin condition characterized by keratinocyte

hyperproliferation, immune cell infiltration, and a complex cytokine network. The therapeutic

effect of CP-690550 in psoriasis is primarily attributed to its ability to modulate the JAK-STAT

signaling pathway, a critical intracellular cascade for numerous pro-inflammatory cytokines

implicated in the pathogenesis of the disease.[2]

These application notes provide detailed protocols for two common in vivo mouse models of

psoriasis—the imiquimod (IMQ)-induced and the interleukin-23 (IL-23)-induced models—and

summarize the efficacy data of CP-690550 in these preclinical settings.

Mechanism of Action: JAK-STAT Signaling in
Psoriasis
Psoriasis is driven by a dysregulated immune response, with key cytokines such as IL-23 and

IL-17 playing a central role. These cytokines, upon binding to their receptors on immune cells

and keratinocytes, activate the JAK-STAT signaling pathway. This leads to the transcription of
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genes that promote inflammation, cell proliferation, and the psoriatic phenotype. CP-690550,

by inhibiting JAK enzymes, effectively blocks this signaling cascade, thereby reducing the

inflammatory response.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


JAK-STAT Signaling Pathway in Psoriasis and Inhibition by CP-690550
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Caption: JAK-STAT signaling pathway in psoriasis and its inhibition by CP-690550.
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In Vivo Efficacy Models
Imiquimod (IMQ)-Induced Psoriasis-like Skin
Inflammation in Mice
The topical application of imiquimod, a Toll-like receptor 7 (TLR7) agonist, induces a robust

inflammatory response in mouse skin that closely mimics human psoriatic plaques. This model

is characterized by erythema, scaling, and epidermal thickening (acanthosis), driven by an IL-

23/IL-17-dominant immune response.

Experimental Workflow:

Caption: Experimental workflow for the imiquimod-induced psoriasis mouse model.

Detailed Protocol:

Animals: Female BALB/c or C57BL/6 mice, 8-10 weeks old.

Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.

Disease Induction:

On day 0, shave the dorsal back skin of the mice.

Apply 31.25 mg of 5% imiquimod cream (Aldara™) topically to the shaved back and the

right ear daily for 4-5 consecutive days.[1] This corresponds to approximately 1.56 mg of

the active compound per day.[1]

CP-690550 Administration:

Prepare CP-690550 in a suitable vehicle (e.g., 0.5% methylcellulose).

Administer CP-690550 orally via gavage twice daily (BID) at desired doses (e.g., 10

mg/kg, 30 mg/kg).[1]

Begin treatment concurrently with or shortly after the first imiquimod application and

continue for the duration of the study.
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Efficacy Assessment:

Clinical Scoring: Daily, measure ear thickness using a digital micrometer. Score the back

skin for erythema, scaling, and thickness based on a Psoriasis Area and Severity Index

(PASI)-like scoring system (e.g., 0-4 scale for each parameter).

Histological Analysis: At the end of the study, euthanize the mice and collect skin tissue.

Fix in 10% formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E)

staining to assess epidermal thickness and inflammatory cell infiltration.

Gene Expression Analysis: Isolate RNA from skin tissue and perform quantitative real-time

PCR (qRT-PCR) to measure the mRNA levels of key inflammatory cytokines (e.g., IL-17A,

IL-22, IL-23).[3]

Immunohistochemistry: Stain tissue sections for markers such as phosphorylated STAT3

(pSTAT3) to assess the inhibition of the JAK-STAT pathway.

Quantitative Efficacy Data:
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Parameter
Vehicle
Control

CP-690550
(Tofacitinib)

Fold Change /
% Inhibition

Reference

Imiquimod Model

IL-22 mRNA Elevated
Significantly

Decreased
- [3]

IL-23 mRNA Elevated
Significantly

Decreased
- [3]

IL-31 mRNA Elevated
Significantly

Decreased
- [3]

Epidermal

Thickness
Increased

Significantly

Reduced
- [4]

Inflammatory

Cell Infiltrate
Increased

Significantly

Reduced
- [4]

pSTAT3+ Cells Increased
Significantly

Decreased
- [1]

Interleukin-23 (IL-23)-Induced Psoriasis-like Skin
Inflammation in Mice
Intradermal injection of recombinant IL-23 in mouse ears induces a rapid and transient

inflammatory response with key features of psoriasis, including epidermal hyperplasia and

accumulation of neutrophils and T cells. This model is particularly useful for studying the direct

effects of therapeutics on the IL-23/IL-17 axis.

Detailed Protocol:

Animals: Female BALB/c mice, 8-10 weeks old.

Disease Induction:

Inject 150 ng of recombinant murine IL-23 in a total volume of 25 µL of saline intradermally

into the ear every other day for a total of 7 injections.[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.medicaljournals.se/acta/content/html/10.2340/00015555-3086
https://www.medicaljournals.se/acta/content/html/10.2340/00015555-3086
https://www.medicaljournals.se/acta/content/html/10.2340/00015555-3086
https://www.researchgate.net/figure/Tofacitinib-inhibits-inflammatory-responses-in-the-IMQ-induced-psoriasiform-mouse-model_fig9_329067103
https://www.researchgate.net/figure/Tofacitinib-inhibits-inflammatory-responses-in-the-IMQ-induced-psoriasiform-mouse-model_fig9_329067103
https://www.longdom.org/open-access-pdfs/attenuating-janus-kinases-jak-by-tofacitinib-effectively-prevented-psoriasis-pathology-2155-9899.1000176.pdf
https://www.longdom.org/open-access-pdfs/attenuating-janus-kinases-jak-by-tofacitinib-effectively-prevented-psoriasis-pathology-2155-9899.1000176.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CP-690550 Administration:

Administer CP-690550 orally via gavage twice daily (BID) at doses ranging from 3 mg/kg

to 30 mg/kg.[1]

Start treatment on the first day of IL-23 injections and continue throughout the study.

Efficacy Assessment:

Ear Thickness: Measure ear swelling daily before each IL-23 injection using a digital

micrometer.[1]

Histological and Molecular Analysis: At the study endpoint (e.g., Day 12), collect ear tissue

for H&E staining, pSTAT3 immunohistochemistry, and cytokine gene expression analysis

as described for the imiquimod model.[1]

Quantitative Efficacy Data:

Parameter
Vehicle
Control

CP-690550
(10 mg/kg)

CP-690550
(30 mg/kg)

% Inhibition Reference

IL-23 Model

Ear

Thickness

Increase

(mm)

~0.11 ~0.06 ~0.035

45.6% (10

mg/kg),

68.8% (30

mg/kg)

[1]

Summary of CP-690550 Efficacy
In both the imiquimod- and IL-23-induced psoriasis models, CP-690550 (tofacitinib)

demonstrates robust, dose-dependent efficacy.[1] Key findings include:

Reduction of Skin Inflammation: Significant decreases in macroscopic signs of psoriasis

such as ear and skin thickness, erythema, and scaling.[1][5]

Histological Improvement: A marked reduction in epidermal hyperplasia (acanthosis) and the

infiltration of inflammatory immune cells into the dermis and epidermis.[1]
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Modulation of Inflammatory Mediators: Downregulation of key pro-inflammatory cytokines

and chemokines at the mRNA level, including IL-6, IL-17A, IL-22, and CXCL10.[1]

Target Engagement: A significant decrease in the number of phosphorylated STAT3-positive

cells in the skin, confirming the inhibition of the JAK-STAT pathway in vivo.[1]

Conclusion
The imiquimod- and IL-23-induced mouse models are valuable preclinical tools for evaluating

the in vivo efficacy of novel therapeutics for psoriasis. The data presented here demonstrate

that CP-690550 effectively ameliorates psoriasis-like skin inflammation in these models by

inhibiting the JAK-STAT signaling pathway. These detailed protocols and application notes

provide a framework for researchers to conduct their own in vivo efficacy studies with CP-

690550 and other JAK inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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